Phenylmagnesium Iodide

Grignard reagent preparation Organometallic chemistry Bond dissociation energy

Phenylmagnesium iodide (PhMgI) is an aryl Grignard reagent, an organomagnesium halide belonging to a class of compounds defined by a highly polarized carbon–magnesium bond. This bond confers strong nucleophilic and basic character, enabling the phenyl anion equivalent to attack a wide range of electrophiles for carbon–carbon bond formation.

Molecular Formula C6H5IMg
Molecular Weight 228.31 g/mol
CAS No. 16002-63-4
Cat. No. B095428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmagnesium Iodide
CAS16002-63-4
Molecular FormulaC6H5IMg
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESC1=CC=[C-]C=C1.[Mg+2].[I-]
InChIInChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
InChIKeyUOHABGGPYFXXOQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylmagnesium Iodide (CAS 16002-63-4): Technical Baseline and Procurement Context


Phenylmagnesium iodide (PhMgI) is an aryl Grignard reagent, an organomagnesium halide belonging to a class of compounds defined by a highly polarized carbon–magnesium bond. This bond confers strong nucleophilic and basic character, enabling the phenyl anion equivalent to attack a wide range of electrophiles for carbon–carbon bond formation . It is commercially supplied almost exclusively as an ethereal solution (typically ~42% w/w in diethyl ether, ~2 mol/L) due to its extreme air- and moisture-sensitivity [1]. In Grignard reagent solutions, multiple species exist in dynamic equilibrium (Schlenk equilibrium), where the halide identity, solvent, and concentration dictate the distribution between RMgX, R2Mg, and MgX2 [2].

Why Substituting Phenylmagnesium Iodide with Bromide or Chloride Analogs Is Not Straightforward


Interchanging Grignard reagents based solely on the phenyl group ignores the critical role of the halide counterion in modulating reagent speciation, reactivity, and side reactions. The halide (I⁻ vs. Br⁻ vs. Cl⁻) shifts the Schlenk equilibrium, altering the relative concentrations of monomeric RMgX vs. dimeric R2Mg species, which in turn affects nucleophilicity and Lewis acidity [1]. Furthermore, the halide itself can participate in unwanted pathways; for instance, arylmagnesium iodides undergo unique nickel-catalyzed halogen exchange with aryl bromides—a reaction that does not occur with arylmagnesium bromides and aryl chlorides—leading to product mixtures if the bromide analog is mistakenly used in certain cross-coupling contexts [2]. The C–I bond in the precursor iodobenzene has significantly lower bond dissociation energy (~222 kJ/mol) compared to C–Br (~281 kJ/mol) and C–Cl (~397 kJ/mol), which directly impacts the ease and rate of Grignard formation [3]. The choice of halide is therefore a material selection parameter with measurable consequences.

Phenylmagnesium Iodide: Evidence-Based Differentiation and Procurement Decision Guide


Bond Dissociation Energy Difference Enables More Facile Grignard Formation vs. Chloride and Bromide Precursors

The formation of phenylmagnesium iodide from iodobenzene benefits from the intrinsically weaker C–I bond relative to C–Br and C–Cl. This translates to lower activation energy and more facile initiation of the reaction with magnesium metal, a practical advantage in both laboratory-scale preparation and industrial scale-up where initiation can be a bottleneck [1]. The bond dissociation energy values are established physical constants.

Grignard reagent preparation Organometallic chemistry Bond dissociation energy

Halogen-Selective Exchange Reactivity of Iodide Distinguishes PhMgI from PhMgBr in Nickel-Catalyzed Systems

In the presence of non-ligated nickel(II) chloride, phenylmagnesium iodide participates in a halogen exchange reaction with aryl bromides. Critically, this reaction does not occur between phenylmagnesium bromide and aryl chlorides [1]. This halide-specific pathway represents a qualitative but verifiable difference in reactivity that can lead to unintended byproducts if the wrong Grignard reagent is selected for a nickel-catalyzed process involving aryl bromides.

Cross-coupling Grignard reagent Halogen exchange

Kumada-Corriu Cross-Coupling Yields with Phenylmagnesium Iodide Achieve up to 81% Isolated Yield

In a telescoped Knochel-Hauser deprotonation/Kumada-Corriu coupling strategy, aromatic heterocycles were successfully coupled with phenyl iodides and bromides using in situ-generated arylmagnesium halide reagents. Reactions employing phenylmagnesium iodide as the nucleophilic coupling partner achieved isolated yields of up to 81%, with a 6-gram scale demonstration yielding 79% [1]. This provides a benchmark for process chemists evaluating PhMgI for heterocyclic C–C bond formation.

Kumada coupling Cross-coupling Heterocycle synthesis

Commercial Supply Concentration: 42% in Ethyl Ether (ca. 2 mol/L) as Industry Standard

Phenylmagnesium iodide is standardized across major commercial suppliers at a concentration of approximately 42% in ethyl ether, corresponding to roughly 2 mol/L [1]. This differs from phenylmagnesium bromide, which is commonly supplied as a 3 M solution in diethyl ether or as a 1 M solution in THF, and from phenylmagnesium chloride, typically offered as a 2 M solution in THF. The concentration and solvent matrix differences impact volumetric dosing calculations and solvent compatibility in multi-step sequences.

Commercial specification Grignard reagent Procurement

Solvent-Dependent Reactivity: THF Enhances Performance of PhMgI in C(sp3)–H Arylation

In organocatalytic C(sp3)–H bond arylation of isochromans, both PhMgI and PhMgBr were evaluated as nucleophiles. Optimal results were obtained using PhMgI in THF or PhMgBr in Et2O, with polar and other ether solvents performing poorly [1]. This demonstrates that solvent selection is not interchangeable between the two Grignard reagents and that PhMgI in THF represents a viable, and sometimes preferred, nucleophile option for this class of transformations.

C–H functionalization Organocatalysis Solvent effect

High-Value Application Scenarios for Phenylmagnesium Iodide Based on Verified Differentiation


Synthesis of 2-Amino-1,1-diphenylethanol and Related β-Amino Alcohol Intermediates

PhMgI is employed in the preparation of 2-amino-1,1-diphenylethanol via addition to 2-aminoacetophenone hydrochloride. In a reported procedure, PhMgI was prepared from iodobenzene and added portionwise in diethyl ether, demonstrating a 60% isolated yield for this specific transformation . This application leverages the nucleophilic phenyl transfer capability of PhMgI to construct the diarylmethanol pharmacophore motif, a privileged structure in medicinal chemistry. The choice of PhMgI over bromide or chloride analogs in this context is driven by the need for sufficient reactivity to overcome the steric demands of the ketone substrate and the potentially coordinating amino group, while avoiding the excessive nucleophilicity that could lead to over-addition or side reactions. The 60% yield provides a quantitative benchmark for process evaluation.

Kumada-Corriu Cross-Coupling for Functionalized Heterocycle Synthesis at Scale

PhMgI serves as the phenyl nucleophile in telescoped Knochel-Hauser deprotonation/Kumada-Corriu coupling sequences for constructing functionalized aromatic heterocycles. Reported yields reach up to 81% for isolated products, with a 6-gram scale demonstration providing 79% yield and the process stability verified by ReactIR monitoring [1]. This application is particularly relevant for medicinal chemistry and agrochemical process development, where the ability to streamline multi-step coupling sequences without isolating intermediate Grignard species is a significant operational advantage. The use of PhMgI in this context is validated by the published yield data and the demonstrated scalability to multigram quantities, distinguishing it from purely academic, milligram-scale demonstrations.

Nickel-Catalyzed Halogen Exchange Reactions Requiring Selective Iodide-Bromide Discrimination

In nickel(II) chloride-catalyzed systems, arylmagnesium iodides (including PhMgI) exhibit a unique halogen exchange reaction with aryl bromides, a pathway that is absent for arylmagnesium bromides with aryl chlorides [2]. This halide-specific reactivity makes PhMgI the reagent of choice when halogen exchange is either a desired transformation or a side reaction that must be controlled. For example, in the preparation of functionalized biaryls where an aryl bromide is present in the substrate, using PhMgI may lead to undesired bromide-to-iodide exchange, contaminating the product with an iodinated byproduct. Conversely, this same property can be harnessed synthetically for preparing aryl iodides from aryl bromides. The documented specificity of this reaction provides a clear, evidence-based rationale for selecting PhMgI over PhMgBr when halogen exchange must be considered in reaction design or troubleshooting.

Organocatalytic C(sp3)–H Arylation in Isochroman Systems Using PhMgI/THF

In DDQ-mediated C(sp3)–H bond arylation of isochromans, PhMgI in THF is identified as one of the optimal nucleophile/solvent combinations for achieving high efficiency in this organocatalytic transformation [3]. This application scenario underscores the importance of matching the correct Grignard reagent with the appropriate solvent; PhMgI in polar or non-ether solvents performed poorly, while PhMgI/THF delivered optimal results. Researchers developing C–H functionalization methodologies or synthesizing isochroman-based bioactive compounds can leverage this evidence to guide their choice of phenyl nucleophile. The direct head-to-head evaluation of PhMgI and PhMgBr under various solvent conditions provides a data-driven justification for selecting PhMgI/THF in this specific synthetic context.

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